BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Electronic Landscape of Sh2Ss: A
Theoretical DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

An In-depth Technical Guide for Researchers and Drug Development Professionals

Antimony trisulfide (Sb2Ss) has emerged as a material of significant interest in various
technological applications, including photovoltaics and thermoelectric devices. A fundamental
understanding of its electronic structure is paramount for optimizing its performance and
exploring new applications. This technical guide delves into the theoretical investigation of the
electronic properties of Sb2Ss using Density Functional Theory (DFT), providing a
comprehensive overview of its crystal structure, electronic band structure, and density of
states.

Crystalline Structure of Sh2Ss3

Antimony trisulfide crystallizes in an orthorhombic structure belonging to the Pnma space
group.[1][2][3] This structure is characterized by one-dimensional ribbons of (SbaSes)n chains
extending along the[1] direction.[4] The lattice parameters, which define the size and shape of
the unit cell, have been determined both experimentally and through theoretical calculations. A
summary of calculated lattice parameters from various DFT studies is presented in Table 1.
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Functional a (A b (A) c (A) Reference

LDA 11.31 3.84 11.23 [3][5]

EV-GGA Not Specified Not Specified Not Specified [6]
Consistent with Consistent with Consistent with

WC-GGA ) ) _ [7]
experiment experiment experiment

Table 1. Theoretically Calculated Lattice Parameters of Orthorhombic Sb2Ss.

The fundamental building block of the Sb2Ss crystal structure is visualized below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7820761#theoretical-dft-calculations-of-sb2s3-
electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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